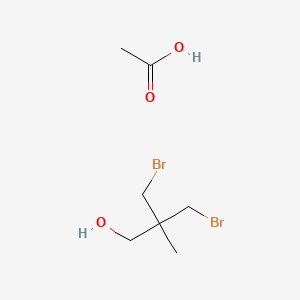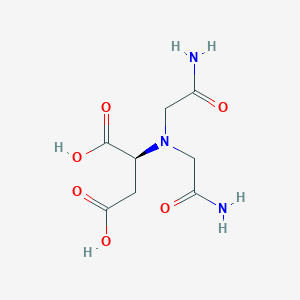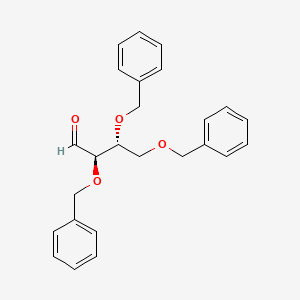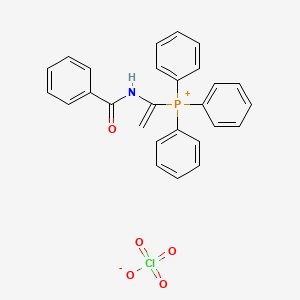![molecular formula C13H15ClO B12551900 Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- CAS No. 185196-34-3](/img/structure/B12551900.png)
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenepropanal, where the propanal group is substituted with a chloromethyl and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- typically involves the chloromethylation of benzenepropanal followed by a propenylation reaction. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
The propenylation step involves the reaction of the chloromethylated intermediate with a suitable propenylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3). The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high purity and efficiency.
化学反応の分析
Types of Reactions
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzenepropanal derivatives.
科学的研究の応用
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The propenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Benzenepropanal: Lacks the chloromethyl and propenyl groups, making it less reactive in certain chemical reactions.
2-Chloromethylbenzene: Contains only the chloromethyl group, limiting its versatility in synthetic applications.
2-Propenylbenzene: Contains only the propenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is unique due to the presence of both chloromethyl and propenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.
特性
CAS番号 |
185196-34-3 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC名 |
3-[2-[2-(chloromethyl)prop-2-enyl]phenyl]propanal |
InChI |
InChI=1S/C13H15ClO/c1-11(10-14)9-13-6-3-2-5-12(13)7-4-8-15/h2-3,5-6,8H,1,4,7,9-10H2 |
InChIキー |
URRNYUFYKJDQGC-UHFFFAOYSA-N |
正規SMILES |
C=C(CC1=CC=CC=C1CCC=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)


![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)

![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)



